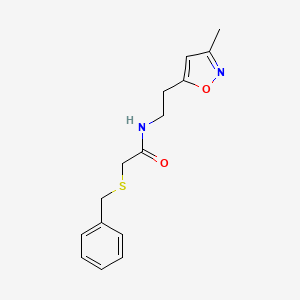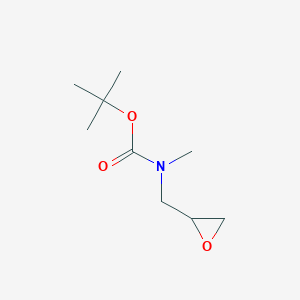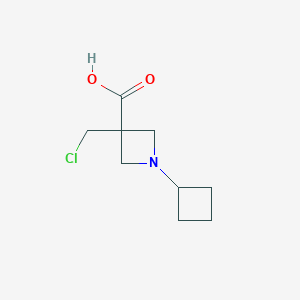![molecular formula C23H16ClN5O2 B2488187 3-(2-氯苯基)-N-(3-咪唑[1,2-a]嘧啶-2-基苯基)-5-甲基异噁唑-4-甲酰胺 CAS No. 862810-10-4](/img/structure/B2488187.png)
3-(2-氯苯基)-N-(3-咪唑[1,2-a]嘧啶-2-基苯基)-5-甲基异噁唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including imidazo[1,2-a]pyrimidines and isoxazoles, often involves multi-step reactions starting from simple precursors. For example, Ladani et al. (2009) describe the preparation of oxopyrimidines and thiopyrimidines from 2-aminopyridine through multi-step reactions, highlighting the intricacy involved in synthesizing compounds with multiple heterocyclic rings (Ladani et al., 2009).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical behavior and interactions. Hu et al. (2007) examined the crystal structure of a related compound, revealing how the fused rings and substituents' orientation affect the overall geometry and potential reactivity of such molecules (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
Reactivity patterns of heterocyclic compounds depend significantly on their functional groups and molecular structure. Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, demonstrating reactions involving cyclization and substitution, which are common in the synthesis of complex heterocycles (Akbari et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from detailed structural analyses. Banerjee et al. (1999) provided insights into how substitutions on the imidazole ring impact the physical characteristics of related compounds, influencing their behavior in different environments (Banerjee et al., 1999).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical reactions and biological systems. Nural et al. (2018) explored the synthesis, crystal structure, and acid dissociation constants of a complex heterocycle, providing valuable information on how structural elements influence chemical properties (Nural et al., 2018).
科学研究应用
药物化学和结构修饰
药物化学研究已经探索了对类似于3-(2-氯苯基)-N-(3-咪唑[1,2-a]嘧啶-2-基苯基)-5-甲基异噁唑-4-羧酰胺的化合物核心结构进行各种结构修饰。通过改变杂环或阻断咪唑[1,2-a]嘧啶系统的反应位点,努力减少由醛氧化酶(AO)介导的代谢,这是药物发现中常见的挑战 (Linton et al., 2011)。
抗菌和抗真菌应用
与3-(2-氯苯基)-N-(3-咪唑[1,2-a]嘧啶-2-基苯基)-5-甲基异噁唑-4-羧酰胺结构相关的化合物已被合成并评估其抗菌活性。一些衍生物显示出对细菌和真菌生长的显著抑制 (Akbari et al., 2008),(Joshi et al., 2012),(Hafez et al., 2016)。这些发现强调了这些化合物在开发新的抗菌剂中的潜力。
抗肿瘤活性
对与3-(2-氯苯基)-N-(3-咪唑[1,2-a]嘧啶-2-基苯基)-5-甲基异噁唑-4-羧酰胺在结构上类似的化合物的研究还揭示了有希望的抗肿瘤活性。合成了特定衍生物,其中一些对某些细胞系表现出不同程度的抗肿瘤活性,突显了它们在癌症治疗中的潜力 (Abdel-Hafez, 2007)。
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of imidazo[1,2-a]pyridine , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[1,2-a]pyridine derivatives have been used in the development of various drugs .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for their potential in the development of covalent inhibitors . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to the versatile nature of the imidazo[1,2-a]pyridine scaffold . The specific pathways affected would depend on the compound’s targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound acts as a covalent inhibitor, it could potentially inhibit the function of its targets, leading to changes in cellular processes .
属性
IUPAC Name |
3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c1-14-20(21(28-31-14)17-8-2-3-9-18(17)24)22(30)26-16-7-4-6-15(12-16)19-13-29-11-5-10-25-23(29)27-19/h2-13H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHKZWSXWBFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)
![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)





